2-(4-methylphenoxy)-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}acetamide
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Overview
Description
1-[2-(4-METHYLPHENOXY)ACETYL]-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyacetyl group, a pyridinylmethyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-METHYLPHENOXY)ACETYL]-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methylphenoxyacetic acid: This can be achieved through the reaction of 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of the thiourea derivative: The acyl chloride is reacted with 4-[(pyridin-4-yl)methyl]phenylthiourea in the presence of a base like triethylamine to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-METHYLPHENOXY)ACETYL]-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The phenoxy and pyridinyl groups can be oxidized under appropriate conditions.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl and thiourea sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or pyridinyl ketones, while reduction can produce amines.
Scientific Research Applications
1-[2-(4-METHYLPHENOXY)ACETYL]-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ACETYL]-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The phenoxyacetyl and pyridinylmethyl groups can bind to active sites, while the thiourea moiety may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-METHYLPHENOXY)ACETYL]-3-{4-[(PYRIDIN-3-YL)METHYL]PHENYL}THIOUREA
- 1-[2-(4-METHYLPHENOXY)ACETYL]-3-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}THIOUREA
- 1-[2-(4-METHYLPHENOXY)ACETYL]-3-{4-[(PYRIDIN-5-YL)METHYL]PHENYL}THIOUREA
Uniqueness
The uniqueness of 1-[2-(4-METHYLPHENOXY)ACETYL]-3-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Properties
Molecular Formula |
C22H21N3O2S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C22H21N3O2S/c1-16-2-8-20(9-3-16)27-15-21(26)25-22(28)24-19-6-4-17(5-7-19)14-18-10-12-23-13-11-18/h2-13H,14-15H2,1H3,(H2,24,25,26,28) |
InChI Key |
GVWWMQCDRJKSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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